molecular formula C14H18FN3O2S B5703360 ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate

ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate

货号 B5703360
分子量: 311.38 g/mol
InChI 键: KWSYDILHRPVKIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the survival and proliferation of B-cell malignancies. In

作用机制

BTK is a key mediator of B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to the inhibition of B-cell activation, proliferation, and survival, ultimately resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has been shown to effectively inhibit the growth and survival of B-cell malignancies in preclinical studies. It has also been found to have minimal off-target effects, reducing the risk of toxicity. In addition, ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has demonstrated the ability to overcome resistance to other BTK inhibitors, making it a promising therapeutic option for patients who have failed previous treatments.

实验室实验的优点和局限性

One of the main advantages of ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. It also has a good pharmacokinetic profile, with a long half-life and good oral bioavailability. However, one limitation is that it may not be effective in all patients, as some may have mutations in BTK that render them resistant to inhibition.

未来方向

There are several potential future directions for the development of ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate. One area of focus is the combination of ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate with other targeted therapies, such as PI3K inhibitors or anti-CD20 antibodies, to enhance its efficacy and overcome resistance. Another direction is the investigation of ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate in other B-cell malignancies, such as Waldenstrom macroglobulinemia or multiple myeloma. Additionally, the development of biomarkers to predict response to ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate could help to identify patients who are most likely to benefit from treatment.

合成方法

The synthesis of ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate involves several steps, starting with the reaction of 4-fluoroaniline with carbon disulfide to form the corresponding thiourea. The thiourea is then reacted with ethyl 1-piperazinecarboxylate to form the desired product. The final compound is purified by column chromatography to obtain a white solid with a high degree of purity.

科学研究应用

Ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). It has also demonstrated efficacy in overcoming resistance to other BTK inhibitors, such as ibrutinib. ethyl 4-{[(4-fluorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate is currently in Phase 1 clinical trials for the treatment of relapsed or refractory CLL and other B-cell malignancies.

属性

IUPAC Name

ethyl 4-[(4-fluorophenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O2S/c1-2-20-14(19)18-9-7-17(8-10-18)13(21)16-12-5-3-11(15)4-6-12/h3-6H,2,7-10H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSYDILHRPVKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(4-fluorophenyl)carbamothioyl]piperazine-1-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。